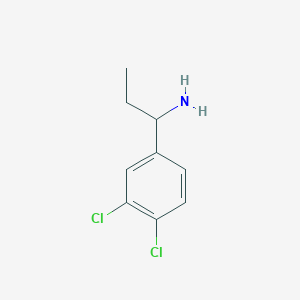

1-(3,4-Dichlorophenyl)propan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(3,4-Dichlorophenyl)propan-1-amine” has been reported in the literature. For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method offers an environmentally and economically attractive approach .Scientific Research Applications

Pharmacology

1-(3,4-Dichlorophenyl)propan-1-amine: has significant implications in pharmacology, particularly in the synthesis of enantiopure drug-like compounds. Transaminase-mediated synthesis utilizes this compound for creating pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones . This method is environmentally friendly and economically attractive, offering high conversion rates and excellent enantiomeric excesses, which are crucial for the efficacy and safety of therapeutic agents.

Biochemistry

In biochemistry, 1-(3,4-Dichlorophenyl)propan-1-amine is used in biocatalysis to synthesize chiral drug intermediates. The chiral feature of drugs is a critical factor for their effectiveness, and about 57% of marketed drugs are chiral . Biocatalysis with this compound can produce drugs with high enantio-, chemo-, and regio-selectivities, making it a valuable tool in the medicinal chemist’s toolbox.

Agriculture

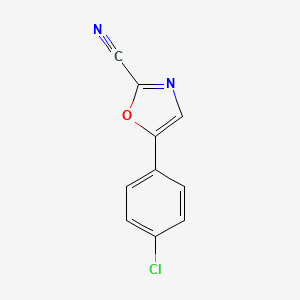

The compound’s derivatives have potential applications in agriculture as well. Heterocyclic compounds like 1,3,4-oxadiazoles, which can be synthesized from 1-(3,4-Dichlorophenyl)propan-1-amine , play a significant role in plant protection. They exhibit herbicidal, insecticidal, and fungicidal activities, which are essential for maintaining crop health and yield .

Material Science

In material science, 1-(3,4-Dichlorophenyl)propan-1-amine can be involved in the synthesis of complex molecular structures. These structures are used in simulation visualizations in programs like Amber, GROMACS, and Pymol, which are pivotal in understanding and designing new materials with specific properties .

Analytical Chemistry

Analytical chemistry benefits from the use of 1-(3,4-Dichlorophenyl)propan-1-amine in the development of high-quality reference standards for pharmaceutical testing. Its derivatives are used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure accurate results in chemical analysis .

Mechanism of Action

Target of Action

It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release of monoamine neurotransmitters .

Biochemical Pathways

Antidepressants generally influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

If it plays a role in the synthesis of antidepressants, it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWRNUHVGFPJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)propan-1-amine | |

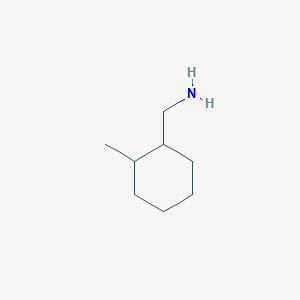

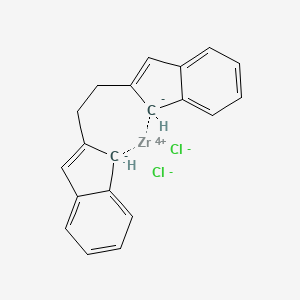

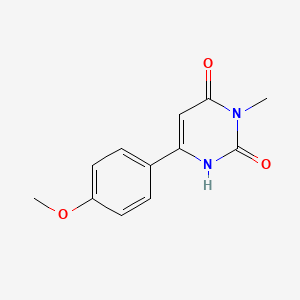

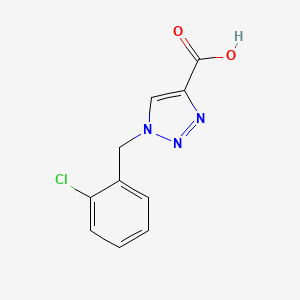

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)